

Spectroscopic Data and Analytical Profiling of Chloro(hydroxyimino)acetic Acid Derivatives

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Compound of Interest

Compound Name:	Acetic acid, chloro(hydroxyimino)-
CAS No.:	14337-42-9
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Introduction and Mechanistic Significance

Chloro(hydroxyimino)acetic acid and its corresponding alkyl esters (such as methyl and ethyl 2-chloro-2-(hydroxyimino)acetate) represent a highly versatile class of α -chloro- α -oximino compounds. In modern synthetic and medicinal chemistry, these molecules are rarely the final therapeutic targets; rather, they serve as indispensable, stable precursors for the in situ generation of highly reactive ethoxycarbonylformonitrile oxides[1].

The core functional architecture of these molecules—a carboxylic acid or ester, a chloro-substituted carbon, and a hydroxyimino (oxime) group—makes them ideal synthons for 1,3-dipolar cycloadditions[2]. Because these precursors are utilized to construct complex 3-substituted isoxazoles and isoxazolines (common motifs in pharmacologically active compounds), rigorous spectroscopic characterization is a mandatory quality control step before downstream application[2].

Spectroscopic Signatures: A Multi-Modal Analysis

To ensure the structural integrity of chloro(hydroxyimino)acetates, a multi-modal spectroscopic approach is required. The presence of the highly electronegative chlorine atom adjacent to the

oxime and carbonyl groups creates distinct, predictable shifts in both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum is the primary diagnostic tool for confirming the successful synthesis of the oxime functionality. The defining feature is the highly deshielded oxime hydroxyl proton (-NOH).

Causality of Chemical Shifts: The electron-withdrawing nature of both the α -chlorine atom and the adjacent ester/acid carbonyl severely depletes electron density around the oxime proton. Furthermore, rapid chemical exchange and extensive intermolecular hydrogen bonding cause this proton to appear far downfield, often as a broad singlet or multiplet[1].

Table 1: Standard ^1H NMR Assignments for Ethyl 2-chloro-2-(hydroxyimino)acetate (400 MHz, CDCl_3)

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Structural Assignment
1 H	9.59 - 9.61	Multiplet / Broad	N/A	Oxime (-NOH)[1]
1 H	4.38 - 4.43	Quartet	7.2	Ester -CH 2 • (Ethyl)[1]
1 H	1.37 - 1.41	Triplet	7.2	Ester -CH 3 (Ethyl)[1]

Self-Validating Note: The complete disappearance of the active methylene protons (typically around δ 3.4 ppm in the starting acetoacetate) and the emergence of the δ ~9.60 signal serves as an internal binary check for reaction completion[1].

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to confirm the orthogonal functional groups that may not be fully resolved by ^1H NMR alone, specifically the C=N and C=O bonds[2].

Table 2: Diagnostic IR Stretching Frequencies

Functional Group	Wavenumber (cm ⁻¹)	Intensity / Shape	Causality & Interpretation
O-H (Oxime)	3300 - 3500	Broad, strong	Broadening is driven by extensive intermolecular hydrogen bonding in the solid/liquid state[2].
C=O (Ester)	1730 - 1755	Sharp, strong	The strong dipole of the carbonyl dominates this region. Conjugation with the C=N bond slightly lowers the expected frequency[2].
C=N (Imine)	1610 - 1630	Medium	The change in dipole moment during the C=N stretch is moderate, resulting in a medium-intensity diagnostic peak[2].
C-Cl	750 - 800	Strong	Heavy atom stretching occurs in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry (typically GC-MS or ESI-MS) is deployed to determine the molecular weight and fragmentation pattern[2]. For ethyl 2-chloro-2-(hydroxyimino)acetate (C₄H₆ClNO₃, MW: ~151.55 g/mol), the molecular ion peak (M⁺) is often accompanied by an M+2 peak at approximately 33% intensity relative to the molecular ion, which is the classic isotopic signature

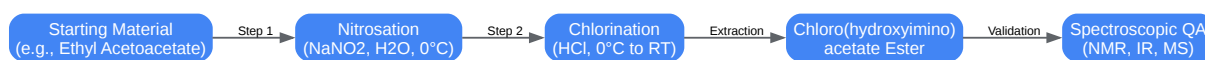
of a single chlorine atom (^{35}Cl and ^{37}Cl)[3]. Primary fragmentation involves the loss of the ester alkoxy group and the ejection of a chlorine radical.

Experimental Protocols: Synthesis and Self-Validating QC

The synthesis of chloro(hydroxyimino)acetates relies on the controlled nitrosation and subsequent chlorination of an active methylene compound. The following protocol details the synthesis of the ethyl ester variant.

Step-by-Step Methodology:

- **Initiation & Temperature Control:** Dissolve the starting material in an appropriate solvent and cool the reaction vessel strictly to 0°C [1].
 - **Causality:** Nitrous acid (generated in situ) is highly unstable. Strict thermal control prevents the runaway exothermic decomposition of nitrous acid into NO gases, ensuring the nitrosonium ion (NO^+) is available for electrophilic attack.
- **Reagent Addition:** Slowly add concentrated hydrochloric acid (e.g., 8 mL), followed immediately by a pre-mixed aqueous solution of sodium nitrite (NaNO_2 , 4.91 g in 5 mL H_2O)[1].
 - **Causality:** The high chloride concentration provided by the HCl facilitates the nucleophilic chlorination of the α -carbon immediately following the nitrosation event.
- **Propagation:** Remove the ice bath and allow the reaction mixture to stir at room temperature for exactly 1 hour[1].
- **Isolation:** Extract the aqueous mixture with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4) to remove residual water, and concentrate under vacuum to yield the product as a white solid[1].
- **Spectroscopic QA:** Dissolve a 5 mg aliquot in CDCl_3 and acquire a ^1H NMR spectrum. The batch is validated for downstream use only if the δ 9.59-9.61 (m, 1H) peak is present and starting material peaks are absent[1].

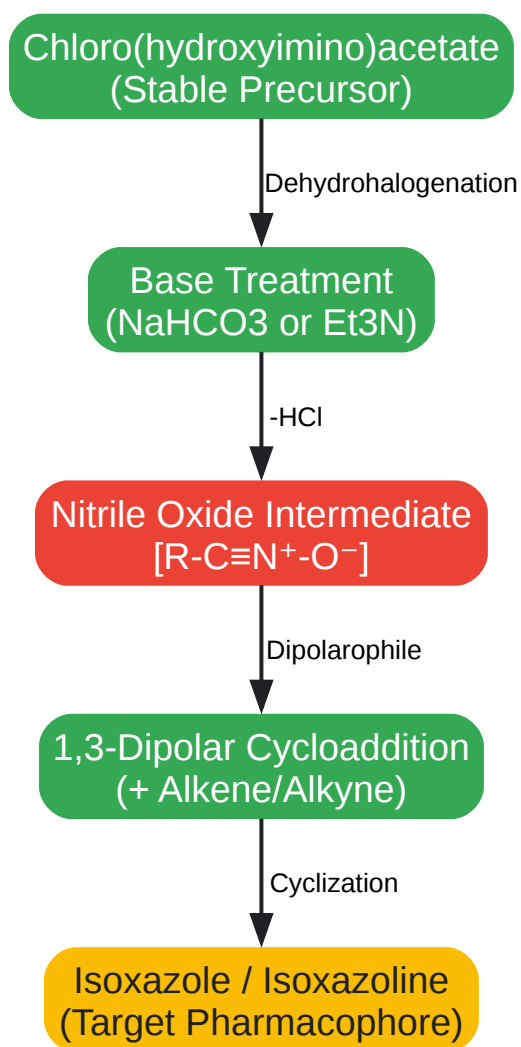


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Figure 1: Synthesis and spectroscopic validation workflow for chloro(hydroxyimino)acetate esters.

Application: In Situ Nitrile Oxide Generation

Once spectroscopically validated, chloro(hydroxyimino)acetates are deployed in 1,3-dipolar cycloadditions. Treatment of the α -chloro oxime with a mild base (such as sodium bicarbonate or triethylamine) triggers a dehydrohalogenation event^[1]. The loss of HCl generates a transient, highly reactive nitrile oxide intermediate. If generated in the presence of a dipolarophile (an alkyne or alkene), the nitrile oxide undergoes a concerted [3+2] cycloaddition to form an isoxazole or isoxazoline ring system^[1].



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Figure 2: Mechanistic pathway from chloro(hydroxyimino)acetate to isoxazole derivatives.

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Sources

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